16-Demethoxycarbonyltetrahydrosecamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Demethoxycarbonyltetrahydrosecamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is part of a broader class of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. Alkaloids are known for their wide range of pharmacological effects and are often used in medicine and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Demethoxycarbonyltetrahydrosecamine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization reactions: These are used to form the core structure of the compound.
Functional group modifications: Various functional groups are added or modified to achieve the desired chemical structure.
Purification steps: Techniques such as chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
16-Demethoxycarbonyltetrahydrosecamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
16-Demethoxycarbonyltetrahydrosecamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 16-Demethoxycarbonyltetrahydrosecamine involves its interaction with specific molecular targets within cells. These targets may include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, altering cell signaling and function.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular activity and function.
Comparison with Similar Compounds
Similar Compounds
- 16-Hydroxytetrahydrosecamine
- Usambarensine
- 4′,5′,6′,17-Tetrahydro-usambarensine-N-oxide
- 6,7-Seco-angustilobine
Uniqueness
16-Demethoxycarbonyltetrahydrosecamine is unique due to its specific structural features and the presence of certain functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Properties
CAS No. |
88607-50-5 |
---|---|
Molecular Formula |
C40H54N4O2 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
methyl 10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6-carboxylate |
InChI |
InChI=1S/C40H54N4O2/c1-4-29-13-11-23-42(27-29)25-20-33-32-16-7-9-18-36(32)44-37(33)19-10-22-40(44,39(45)46-3)38-34(31-15-6-8-17-35(31)41-38)21-26-43-24-12-14-30(5-2)28-43/h6-9,15-18,29-30,41H,4-5,10-14,19-28H2,1-3H3 |
InChI Key |
BUISMSVVWUALDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)(C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.